molecular formula C17H16N4O3 B7706168 N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7706168
M. Wt: 324.33 g/mol
InChI Key: NNNSSLIJVVKMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as BZN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 360.4 g/mol.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In bacteria, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication. In cancer cells, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have both biochemical and physiological effects on various organisms. In bacteria, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the growth of various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In cancer cells, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to induce cell death and inhibit cell proliferation. In animal models, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its high solubility in organic solvents, its ability to inhibit the growth of various pathogens, and its potential use as a fluorescent probe for imaging biological systems. The limitations of using N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its toxicity to certain organisms, its potential to interact with other compounds, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is to further investigate its potential use as a molecular switch in electronic devices. Another potential direction is to study its potential use as a pesticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine, particularly in the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-nitroaniline with benzyl bromide and ethyl 3-amino-1,2,4-oxadiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline.

Scientific Research Applications

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to possess antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In agriculture, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogens. In materials science, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential use as a molecular switch in electronic devices.

properties

IUPAC Name

N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-16-19-17(24-20-16)13-8-9-14(15(10-13)21(22)23)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSSLIJVVKMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.